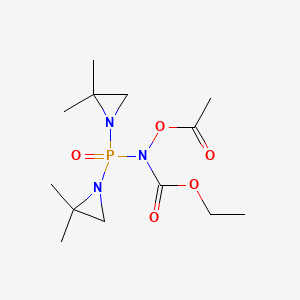
Carbamic acid, acetoxy(bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER is a complex organic compound with the molecular formula C10H21N2O2P It is known for its unique structure, which includes aziridine rings and a phosphinic acid ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER typically involves the reaction of bis(2,2-dimethyl-1-aziridinyl)phosphinic acid with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aziridine rings can be opened by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of phosphinic acid derivatives.
Reduction: Formation of reduced phosphinic acid esters.
Substitution: Formation of substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine rings.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER involves the interaction of its reactive aziridine rings with nucleophiles. The aziridine rings can undergo ring-opening reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in various applications, including enzyme inhibition and chemical modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester
- Phosphinic acid, bis(2,2-dimethyl-1-aziridinyl)-, 2-(2-ethoxyethoxy)ethyl ester
Uniqueness
ACETOXY(BIS(2,2-DIMETHYL-1-AZIRIDINYL)PHOSPHINYL)-CARBAMIC ACID ETHYL ESTER is unique due to the presence of both aziridine rings and a phosphinic acid ester group
Eigenschaften
CAS-Nummer |
54805-59-3 |
|---|---|
Molekularformel |
C13H24N3O5P |
Molekulargewicht |
333.32 g/mol |
IUPAC-Name |
[bis(2,2-dimethylaziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate |
InChI |
InChI=1S/C13H24N3O5P/c1-7-20-11(18)16(21-10(2)17)22(19,14-8-12(14,3)4)15-9-13(15,5)6/h7-9H2,1-6H3 |
InChI-Schlüssel |
FKGLMTGUMNVSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(OC(=O)C)P(=O)(N1CC1(C)C)N2CC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


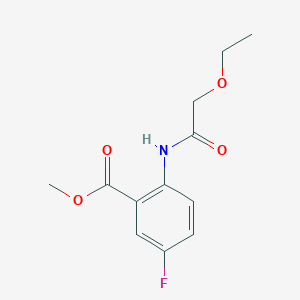


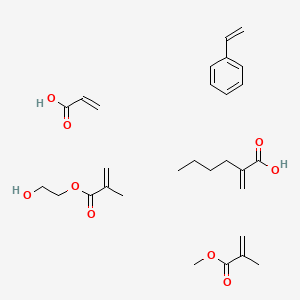
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
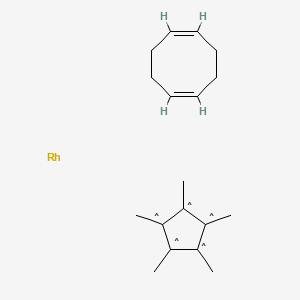
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
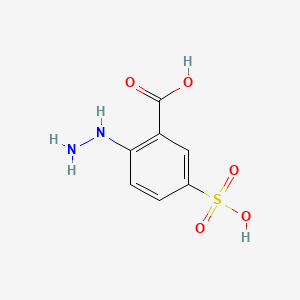
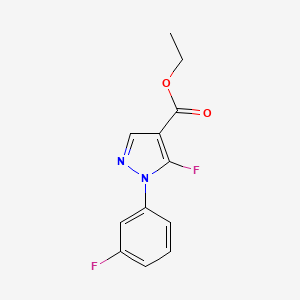
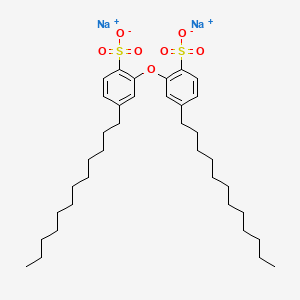
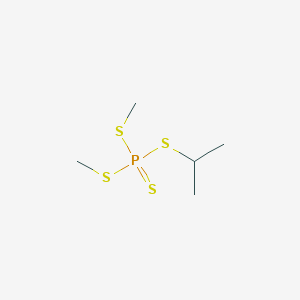
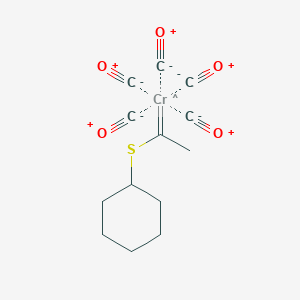

![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
